3-(Aminomethyl)-2-isopropylphenol
Description
3-(Aminomethyl)-2-isopropylphenol is a phenolic derivative featuring an aminomethyl (-CH2NH2) substituent at the 3-position and an isopropyl group (-CH(CH3)2) at the 2-position of the aromatic ring. The aminomethyl group enhances reactivity for further functionalization, while the isopropyl substituent may influence steric and electronic properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(aminomethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
ZTHWMPFRNCXQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of 2-(propan-2-yl)phenol with formaldehyde and subsequent reduction of the resulting intermediate. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-2-(propan-2-yl)phenol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated phenols.
Scientific Research Applications
3-(Aminomethyl)-2-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2-(propan-2-yl)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenol group can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Steric Effects: The isopropyl group introduces steric hindrance, which may reduce reactivity at the ortho position compared to 3-amino-2-methylphenol .
- Functionalization Potential: Unlike pregabalin’s carboxylic acid group, the phenol and aminomethyl groups in 3-(Aminomethyl)-2-isopropylphenol enable diverse derivatization (e.g., etherification, amidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
